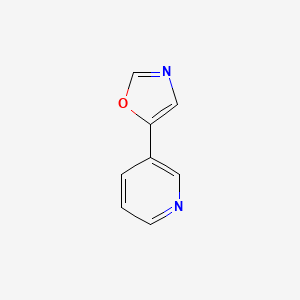

5-(3-Pyridyl)-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-7(4-9-3-1)8-5-10-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPHPLUEQZNLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353189 | |

| Record name | 5-(3-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-74-4 | |

| Record name | 5-(3-Pyridyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70380-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-pyridyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxazol-5-yl-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-(3-Pyridyl)-1,3-oxazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-Pyridyl)-1,3-oxazole

Introduction

The confluence of oxazole and pyridine rings in a single molecular framework represents a privileged scaffold in medicinal chemistry. The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a key structural motif in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] Similarly, the pyridine ring is a ubiquitous feature in drug design, imparting aqueous solubility and providing a key vector for molecular interactions.

This compound, the subject of this guide, merges these two critical pharmacophores. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its rational development in drug discovery programs. Properties such as acidity (pKa), lipophilicity (logP), and solubility govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the structural, spectroscopic, and physicochemical characteristics of this compound, alongside actionable experimental protocols for their determination.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is confirming its structure and understanding its synthesis. This provides the context for all subsequent physicochemical measurements.

Molecular Identity

The structure consists of a pyridine ring linked at its 3-position to the 5-position of an oxazole ring.

| Identifier | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [2] |

| Molecular Weight | 146.15 g/mol | [3] |

| IUPAC Name | 3-(1,3-oxazol-5-yl)pyridine | |

| InChI Key | LUMKXMDGONYZHO-UHFFFAOYSA-N | [2] |

Synthetic Pathway: The Van Leusen Reaction

A robust and common method for constructing the 5-substituted oxazole ring is the Van Leusen oxazole synthesis.[4] This reaction involves the condensation of an aldehyde with p-Toluenesulfonylmethyl isocyanide (TosMIC), a versatile reagent that provides the C-N-C backbone of the oxazole. For this compound, the synthesis starts with 3-pyridinecarboxaldehyde and TosMIC, typically in the presence of a base like potassium carbonate in methanol.[4][5]

The causality behind this choice of reaction lies in its efficiency and tolerance for a wide range of functional groups on the aldehyde, making it highly adaptable for creating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Workflow for the Van Leusen synthesis of this compound.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

| Parameter | Expected Chemical Shift (δ, ppm) and Multiplicity | Rationale / Comparison |

| ¹H-NMR (400 MHz, CDCl₃) | Based on data for 5-(pyridin-4-yl)oxazole.[5] | |

| Oxazole H-2 | ~8.0 s | The proton at C2 is typically a singlet in the downfield region. |

| Oxazole H-4 | ~7.6 s | The proton at C4 is also a singlet, slightly upfield from H-2. |

| Pyridine Protons | 7.4-8.8 m | A complex multiplet pattern is expected for the 4 protons on the 3-substituted pyridine ring. |

| ¹³C-NMR (100 MHz, CDCl₃) | Based on data for 5-(pyridin-4-yl)oxazole.[5] | |

| Oxazole C-2 | ~151 | |

| Oxazole C-4 | ~125 | |

| Oxazole C-5 | ~149 | Carbon bearing the pyridine substituent. |

| Pyridine Carbons | 120-150 | Multiple signals expected in the aromatic region. |

Note: These are predicted values. Experimental verification is crucial.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Data for the 4-pyridyl isomer shows key stretches that are expected to be present in the 3-pyridyl isomer as well.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Pyridine & Oxazole) | 1620 - 1580 |

| Aromatic C=C Stretch | 1500 - 1400 |

| C-O-C Stretch (Oxazole) | 1250 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak, which is characteristic of aromatic heterocyclic compounds.[6]

-

Molecular Formula: C₈H₆N₂O

-

Calculated Exact Mass: 146.0480 Da

-

Expected [M]⁺ Peak (m/z): 146

Core Physicochemical Properties

These properties are critical determinants of a compound's behavior in biological systems.

| Property | Value / Expected Behavior | Significance in Drug Development |

| Appearance | Expected to be a white to yellow solid at room temperature. | Influences formulation and handling. |

| Melting Point | Not reported; the 4-pyridyl isomer melts at 122-125 °C.[3] | Defines purity and solid-state stability. |

| pKa (Predicted) | ~3.4 (for 4-pyridyl isomer)[3][7] | Governs ionization state, solubility, and receptor binding at physiological pH. |

| logP | Not reported; experimental determination required. | Measures lipophilicity, impacting membrane permeability and ADME properties.[8] |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., methanol, DMSO) and low solubility in water, which will be pH-dependent. | Affects bioavailability and formulation options. |

Acidity and Basicity (pKa)

The primary center of basicity in this compound is the nitrogen atom of the pyridine ring. Its pKa value dictates the extent of protonation at a given pH. The pKa of pyridine itself is approximately 5.2.[9] The attachment of the electron-withdrawing oxazole ring is expected to decrease this basicity, resulting in a lower pKa. The predicted pKa of the 4-pyridyl isomer is ~3.4, suggesting it will be predominantly in its neutral, uncharged form at physiological pH (7.4).[3][7] This has profound implications: the neutral form is generally more capable of crossing lipid cell membranes than its protonated, cationic conjugate acid.

Lipophilicity (logP)

The partition coefficient (P), or its logarithmic form (logP), is the gold-standard measure of a compound's lipophilicity. It is a key parameter in Lipinski's Rule of 5 for predicting oral bioavailability.[8] An optimal logP value, typically between 1 and 3, is often sought for oral drugs to balance membrane permeability with aqueous solubility. The logP of this compound has not been experimentally reported and must be determined to properly assess its drug-like potential.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for determining key physicochemical properties are provided.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the pKa by monitoring pH changes during titration with a strong acid.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 methanol:water). The use of a co-solvent is necessary if aqueous solubility is low.

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Insert the calibrated pH electrode and a magnetic stirrer. Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point (the point of fastest pH change).

-

Analysis: Plot pH versus the volume of HCl added. The equivalence point is the inflection point of this curve. The pKa is equal to the pH at the volume corresponding to half of the equivalence point volume. For higher accuracy, use a derivative plot (ΔpH/ΔV vs. V) to precisely locate the equivalence point.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

This is the classic method for determining lipophilicity, directly measuring the partitioning of the compound between n-octanol and water.

Caption: Experimental workflow for logP determination via the shake-flask method.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer at pH 7.4 to represent physiological conditions. Pre-saturate the n-octanol by shaking it with the buffer and, conversely, pre-saturate the buffer by shaking it with n-octanol. This ensures thermodynamic equilibrium.

-

Partitioning: In a glass vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer. Add a small amount of this compound (the concentration should not exceed 0.01 M).

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved (typically several hours).

-

Phase Separation: Allow the mixture to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the buffer phases using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for each phase.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated at least in triplicate.

Biological and Medicinal Context

The oxazole scaffold is a constituent of compounds with a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11] Specifically, pyridyl-oxazole and related pyridyl-isoxazole structures have been investigated for activities such as the inhibition of platelet aggregation.[12] The physicochemical properties detailed in this guide are paramount for interpreting such biological data. For instance, a low pKa ensures the compound remains neutral and membrane-permeable, while an optimized logP value can enhance its ability to reach an intracellular target.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry, built from two highly relevant pharmacophores. This guide has synthesized available and predicted data to present a comprehensive profile of its molecular, spectroscopic, and physicochemical properties. While predictions based on isomers are valuable for initial assessment, the provided experimental protocols underscore the necessity of empirical determination for properties like pKa and logP. A thorough understanding and accurate measurement of these core characteristics are indispensable for advancing this promising scaffold from a chemical entity to a viable therapeutic candidate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 5-(2-Pyridyl)-1,3-oxazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 70380-75-5 CAS MSDS (5-(4-PYRIDYL)-1,3-OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 5-(4-PYRIDYL)-1,3-OXAZOLE | 70380-75-5 [m.chemicalbook.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 5-(3-Pyridyl)-1,3-oxazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Pyridyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of this compound

The fusion of pyridine and oxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] this compound belongs to this class of compounds, which are explored for a wide range of biological activities, including antifungal and anticancer properties.[3][4] The precise arrangement of heteroatoms and aromatic systems imparts unique electronic and steric properties, making these molecules valuable pharmacophores.

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. This guide provides a detailed, multi-technique spectroscopic protocol for the characterization of this compound. As a Senior Application Scientist, the focus here is not merely on the data but on the logic behind the analysis—a self-validating workflow that combines Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete and reliable structural portrait.

Below is the chemical structure of the target molecule, with numbering conventions that will be used throughout this guide for spectroscopic assignments.

Mass Spectrometry: The Foundational Molecular Blueprint

Expertise & Experience: Mass spectrometry serves as the initial checkpoint in structural elucidation. The primary goal is to confirm the molecular weight and gather preliminary structural information through fragmentation analysis. For a thermally stable, non-polar to moderately polar small molecule like this compound, Electron Ionization (EI) is the technique of choice due to its ability to generate a reproducible fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Injector Temperature: 250°C.

-

Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Source: Electron Ionization (EI) at 70 eV. This high energy ensures fragmentation and produces a library-searchable spectrum.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Source Temperature: 230°C.

-

Trustworthiness: This protocol is self-validating. The GC separation ensures that the mass spectrum obtained corresponds to a pure compound, identified by a single chromatographic peak. The 70 eV ionization energy is a universal standard, allowing for potential comparison with spectral libraries.[5]

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₆N₂O, giving it a monoisotopic mass of 146.0480 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 146.

The fragmentation pattern is dictated by the stability of the heterocyclic rings and the potential cleavage pathways. Pioneering studies on oxazole mass spectrometry have established characteristic fragmentation routes.[6] The primary fragmentation is expected to involve the cleavage of the oxazole ring, which is generally less stable than the pyridine ring under EI conditions.

Table 1: Predicted Mass Spectrometry Data

| m/z Value | Predicted Fragment | Rationale |

| 146 | [C₈H₆N₂O]⁺˙ (Molecular Ion) | The intact molecule after ionization. Expected to be the base peak or of high relative abundance. |

| 119 | [C₇H₅NO]⁺˙ | Loss of hydrogen cyanide (HCN) from the oxazole ring, a common fragmentation for N-heterocycles. |

| 118 | [C₇H₆N₂]⁺˙ | Loss of carbon monoxide (CO) from the oxazole ring.[6] |

| 91 | [C₆H₅N]⁺˙ | Potential fragment resulting from further rearrangement and loss of acetylene from the m/z 117 ion. |

| 78 | [C₅H₄N]⁺ | Cleavage yielding the pyridyl cation, indicative of the pyridine moiety. |

Infrared (IR) Spectroscopy: Mapping the Functional Landscape

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule. The vibrational frequencies of bonds act like signatures. For this compound, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=N and C=C bonds within the heterocyclic rings, and the C-O-C linkage of the oxazole moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). ATR is chosen for its minimal sample preparation and high reproducibility.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.[7]

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact with the crystal using the pressure clamp.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce a clean absorbance or transmittance spectrum.

Trustworthiness: This protocol is standard across all modern analytical laboratories. The use of an internal background scan corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the observed peaks are solely from the sample.

Predicted Infrared Spectrum

The IR spectrum will be dominated by absorptions from the two aromatic rings. The key is to distinguish the vibrations associated with each ring and the linking C-O-C bond.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and References |

| 3150 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in both pyridine and oxazole rings.[8] |

| 1620 - 1580 | C=N Stretch (Pyridine Ring) | Medium to Strong | Pyridine rings typically show a strong C=N stretching vibration in this region.[9] |

| 1550 - 1470 | C=C and C=N Stretch (Aromatic Ring Skeletal) | Strong, Multiple | These absorptions arise from the concerted stretching vibrations of the bonds within both the pyridine and oxazole rings. Often appear as a series of sharp bands.[8][10] |

| 1250 - 1200 | Asymmetric C-O-C Stretch (Oxazole) | Strong | A key diagnostic peak for the ether-like linkage within the oxazole ring. Its presence is strong evidence for the oxazole core.[11] |

| 1100 - 1000 | Symmetric C-O-C Stretch / Ring Breathing | Medium | In-plane ring deformations and C-O stretching contribute to bands in this fingerprint region. |

| 900 - 675 | Out-of-Plane (OOP) Aromatic C-H Bend | Strong | The pattern of these strong bands in the fingerprint region can sometimes provide information about the substitution pattern on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of all hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. For this compound, the distinct electronic environments of the two heterocyclic rings will give rise to a well-resolved and highly informative set of signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.[12]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz). Higher fields provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0-200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Trustworthiness: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) provides an internal reference for calibrating the chemical shift axis, ensuring accuracy and reproducibility.[12]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (7.0-9.5 ppm). The protons on the oxazole ring (H2, H4) will appear as singlets, while the four protons on the 3-substituted pyridine ring will form a complex coupled system. Protons closer to the nitrogen atoms will be deshielded and appear further downfield.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| H2' | 8.9 - 9.2 | d or s | ~2 Hz | 1H | Most deshielded proton, adjacent to the pyridine nitrogen and influenced by the oxazole ring. Expected to be a narrow doublet or singlet. |

| H6' | 8.6 - 8.8 | dd | ~5, 1.5 Hz | 1H | Ortho to the pyridine nitrogen, showing ortho coupling to H5' and meta coupling to H4'. Data from similar pyridyl-oxadiazoles supports this downfield shift.[9][13] |

| H4' | 8.0 - 8.3 | dt | ~8, 2 Hz | 1H | Para to the pyridine nitrogen, deshielded by its position relative to the substituent. Shows ortho coupling to H5' and meta coupling to H2' and H6'. |

| H2 | 7.9 - 8.1 | s | - | 1H | Proton on the oxazole ring between the O and N atoms. Typically appears as a sharp singlet in a downfield region.[8] |

| H5' | 7.4 - 7.6 | dd or ddd | ~8, 5 Hz | 1H | Meta to the pyridine nitrogen, coupled to H4' and H6'. Expected to be the most upfield of the pyridine protons. |

| H4 | 7.3 - 7.5 | s | - | 1H | Proton on the oxazole ring adjacent to the pyridine substituent. Its chemical shift is influenced by the neighboring aromatic system.[8] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight unique carbon atoms. The chemical shifts will reflect the hybridization and electronic environment of each carbon. Carbons bonded directly to heteroatoms (O, N) will be significantly deshielded.

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C2 | 151 - 153 | Most deshielded oxazole carbon, situated between two heteroatoms (O and N). Data for 5-(pyridin-4-yl)oxazole shows this carbon at ~151.6 ppm.[8] |

| C5 | 149 - 151 | Oxazole carbon bearing the pyridine substituent. Deshielded by the ring oxygen. |

| C2' | 148 - 150 | Pyridine carbon adjacent to nitrogen and ortho to the substituent. Highly deshielded. |

| C6' | 147 - 149 | Pyridine carbon adjacent to nitrogen and ortho to the C-H proton. |

| C4' | 134 - 136 | Pyridine carbon para to the nitrogen. |

| C1' | 125 - 128 | Quaternary pyridine carbon at the point of substitution. Its chemical shift can be lower than adjacent C-H carbons. |

| C5' | 123 - 125 | Pyridine carbon meta to the nitrogen. |

| C4 | 121 - 124 | Oxazole carbon with an attached proton. Generally the most upfield of the oxazole carbons.[8] |

Conclusion

The structural elucidation of this compound is achieved through a logical, multi-faceted spectroscopic approach. Mass spectrometry provides the initial confirmation of molecular weight (146.0480 g/mol ) and offers clues to its heterocyclic nature through characteristic fragmentation. IR spectroscopy confirms the presence of aromatic C-H, C=N, C=C, and C-O-C functional groups, consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive proof, mapping out the complete carbon-hydrogen framework and confirming the precise connectivity and substitution pattern of the pyridine and oxazole rings. The combination of these techniques provides a robust and reliable characterization essential for any further investigation in medicinal chemistry or materials science.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole [webbook.nist.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 5-(2-Pyridyl)-1,3-oxazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. sciforum.net [sciforum.net]

- 9. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

A Technical Guide to the Synthesis and Characterization of Novel Pyridyl-Oxazole Derivatives

Abstract

The pyridyl-oxazole scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry and materials science.[1][2] Its prevalence in molecules with a wide spectrum of biological activities—including anti-inflammatory, anticancer, and antimicrobial properties—underscores its importance as a foundational structure in drug discovery.[2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the key methodologies for synthesizing novel pyridyl-oxazole derivatives and the critical analytical techniques required for their unambiguous characterization. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower rational design and efficient execution in the laboratory.

Strategic Synthesis of the Pyridyl-Oxazole Core

The construction of the pyridyl-oxazole framework can be approached through various synthetic strategies, ranging from classical condensation reactions to modern cross-coupling methodologies. The choice of route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical Ring-Forming Methodologies

These methods involve the formation of the oxazole ring from acyclic precursors. While established, they often require harsh conditions, which can limit their functional group tolerance.

-

Robinson-Gabriel Synthesis: This is a cornerstone method involving the cyclization and dehydration of an α-acylamino ketone.[5][6] The primary advantage is the direct formation of the oxazole ring, but the preparation of the α-acylamino ketone precursor can be multi-stepped. The dehydrating agent (e.g., H₂SO₄, POCl₃) is critical and must be chosen based on the substrate's sensitivity.

-

Fischer Oxazole Synthesis: This reaction proceeds from the cyclization of cyanohydrins and aldehydes.[5][7] It is a powerful method for generating 2,5-disubstituted oxazoles.

-

van Leusen Reaction: This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base (like K₂CO₃) to form a 5-substituted oxazole.[5][8] Its milder conditions relative to other classical methods make it a more versatile choice for sensitive substrates.

Modern Cross-Coupling Strategies for Novel Analogs

Cross-coupling reactions are indispensable for modern organic synthesis, offering unparalleled efficiency and modularity for creating novel derivatives by connecting pre-formed pyridine and oxazole rings or by functionalizing the assembled scaffold.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-carbon bonds between a halide (or triflate) and an organoboron species.[9] In the context of pyridyl-oxazoles, it is frequently employed to couple a bromo-pyridine with an oxazole-boronic acid (or vice versa). The choice of catalyst (e.g., Pd(PPh₃)₄), ligand, and base is crucial for achieving high yields, especially with electron-deficient pyridine rings.[10][11][12] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage diversification of complex molecules. Nickel-catalyzed variants have also emerged as a cost-effective and powerful alternative for challenging substrates.[9][13]

-

Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is particularly useful for forming carbon-heteroatom bonds (C-N, C-O, C-S).[14] While the classic reaction requires harsh conditions (high temperatures, stoichiometric copper), modern protocols use soluble copper catalysts with ligands (e.g., phenanthroline), allowing for lower reaction temperatures.[15][16][17][18] This can be a key strategy for synthesizing derivatives with specific amine or ether linkages to the pyridyl-oxazole core.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Comparative Summary of Synthetic Methods

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Robinson-Gabriel | α-acylamino ketone, Dehydrating agent | High temp, strong acid | Direct ring formation | Harsh conditions, precursor synthesis |

| van Leusen | Aldehyde, TosMIC, Base (K₂CO₃) | Moderate temp | Milder conditions, good yields | Stoichiometric TosMIC required |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide, Boronic Acid/Ester, Pd/Ni Catalyst, Base | 60-120 °C | High functional group tolerance, modular | Catalyst cost, potential metal contamination |

| Ullmann | Aryl Halide, Nucleophile (Amine/Alcohol), Cu Catalyst, Base | 100-210 °C[14] | Excellent for C-N/C-O bonds | Often requires high temperatures |

Rigorous Structural Characterization

Unambiguous characterization is paramount to confirm the identity, purity, and three-dimensional structure of any newly synthesized compound.[19][20] A multi-technique approach is essential, where each method provides complementary pieces of the structural puzzle.

Caption: Logical workflow for compound characterization.

Spectroscopic Techniques

Spectroscopy is the workhorse of structural analysis in organic chemistry.[21][22][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.[22][25][26]

-

¹H NMR: Reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). Protons on the pyridine ring typically appear in the δ 7.0-9.0 ppm region, while the oxazole proton is often a singlet around δ 7.5-8.5 ppm.

-

¹³C NMR: Shows the number of unique carbon environments. The carbon atoms in the heterocyclic rings resonate in the aromatic region (δ 110-160 ppm).

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are indispensable for complex molecules, allowing for the definitive assignment of protons and carbons by revealing H-H and C-H correlations.[23][27]

-

-

Mass Spectrometry (MS): MS provides the molecular weight and, with high-resolution instruments (HRMS), the precise molecular formula of a compound.[22][27][28] The fragmentation pattern observed can offer valuable clues about the molecule's structure, often showing characteristic losses of fragments related to the pyridyl or oxazole rings.

-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

-

IR Spectroscopy: Identifies the presence of specific functional groups through their characteristic vibrational frequencies (e.g., C=O stretch, N-H stretch).[27][28]

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is particularly useful for characterizing the extent of π-conjugation in the system.[27][29]

-

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional picture of the atomic arrangement in the solid state.[30][31] It is the gold standard for structure determination, confirming connectivity, stereochemistry, and intermolecular interactions.[32][33][34] The process involves crystallizing the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, the molecular structure.[30][32]

Expected Spectroscopic Data Summary

| Technique | Observation | Expected Information for Pyridyl-Oxazoles |

| ¹H NMR | Chemical Shift (δ) | Pyridine H's: 7.0-9.0 ppm; Oxazole H: 7.5-8.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic/Heteroaromatic C's: 110-160 ppm |

| IR | Wavenumber (cm⁻¹) | C=N stretch: ~1650-1550; C-O-C stretch: ~1250-1050 |

| HRMS | m/z | Provides exact mass for molecular formula confirmation (±5 ppm) |

Experimental Protocols

Trustworthy science relies on reproducible protocols. The following are representative, detailed procedures for the synthesis and characterization of a novel pyridyl-oxazole derivative.

Protocol 3.1: Synthesis via Suzuki-Miyaura Coupling

Reaction: Coupling of 2-bromo-5-methylpyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

-

Reagent Preparation: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon), add 2-bromo-5-methylpyridine (172 mg, 1.0 mmol, 1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (235 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (41 mg, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add 10 mL of a degassed 4:1 mixture of Dioxane:Water via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 3.2: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry pyridyl-oxazole derivative directly into a clean, dry vial.

-

Solvent Selection: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

References

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann reaction | PPTX [slideshare.net]

- 16. byjus.com [byjus.com]

- 17. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]

- 22. rroij.com [rroij.com]

- 23. researchgate.net [researchgate.net]

- 24. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 25. NMR | Organic Synthesis [nmr.oxinst.com]

- 26. NMR Spectroscopy [www2.chemistry.msu.edu]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 31. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 32. people.bu.edu [people.bu.edu]

- 33. azolifesciences.com [azolifesciences.com]

- 34. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Mechanism of Action for Pyridyl-Containing Oxazoles

An In-Depth Technical Guide:

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously elucidate the mechanism of action (MoA) for the promising class of pyridyl-containing oxazole compounds. The methodologies described herein are designed to build a robust, evidence-based understanding of a compound's biological activity, moving systematically from initial target identification to the intricate details of downstream pathway modulation.

The pyridyl-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A recurring theme in the literature is the interaction of these compounds with protein kinases, such as Rho-associated kinase (Rock-2) and p38 MAP kinase, making kinase inhibition a primary hypothesis for their MoA.[5][6][7][8] However, a definitive elucidation requires a multi-faceted, unbiased experimental approach. This guide champions a logical, phased strategy, ensuring that each step provides validated insights that inform the next, ultimately constructing a cohesive and defensible mechanistic narrative.

Section 1: A Strategic Framework for MoA Elucidation

A successful MoA investigation does not rely on a single experiment but rather on an integrated series of assays that corroborate each other. The causality behind this workflow is critical: we must first identify the direct binding partner(s) of the compound in a physiologically relevant setting, then validate this interaction and assess selectivity, and finally, map the functional consequences of this engagement on cellular signaling pathways. This systematic progression minimizes the risk of pursuing misleading artifacts and builds a powerful, data-driven story.

Caption: A strategic workflow for comprehensive MoA elucidation.

Section 2: Unbiased Target Identification in a Native Cellular Context

The foundational step in any MoA study is to identify the direct molecular target of the compound. While traditional affinity-based pull-down methods are useful, they require chemical modification of the compound, which can sterically hinder its interaction with the true target.[9][10] Therefore, we prioritize label-free approaches that assess the interaction of the unmodified compound in its native cellular environment.

The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for verifying direct target engagement in intact cells or cell lysates.[11][12][13] The principle is elegantly simple: the binding of a ligand (the pyridyl-oxazole compound) to its target protein confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[11][12] This stabilization is a direct proxy for target engagement and can be quantified to confirm a physical interaction in a physiologically relevant milieu.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Immunoblot-Based CETSA

This protocol is designed to generate a "melt curve" to determine the apparent thermal stability of a protein of interest in the presence and absence of a pyridyl-oxazole compound.

-

Cell Culture and Treatment:

-

Culture the chosen cell line (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

-

Harvest cells and resuspend in complete media to a concentration of 1x10^7 cells/mL.

-

In separate tubes, treat cell suspensions with the pyridyl-oxazole compound (e.g., at 10x the IC50 concentration) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Aliquot 100 µL of the treated cell suspensions into multiple PCR tubes for each condition (vehicle and compound).

-

Using a thermal cycler with a gradient function, heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control (room temperature).[13]

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

To separate the soluble protein fraction from the heat-induced aggregates and cell debris, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[12]

-

-

Protein Analysis:

-

Carefully collect the supernatant (soluble fraction) from each tube.

-

Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

Normalize the samples to the same protein concentration with lysis buffer.

-

Analyze the samples via SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.[14][15]

-

-

Data Interpretation:

-

Quantify the band intensity for each lane. Plot the normalized intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

-

Section 3: Target Validation and Selectivity Profiling

Identifying a target with CETSA is a critical first step, but it's imperative to validate this interaction with a quantitative, activity-based assay and to understand the compound's selectivity. Given that many pyridyl-containing compounds are kinase inhibitors,[5][6] performing a broad kinome profile is a logical and high-value validation strategy.

Kinome profiling involves screening the compound against a large panel of purified protein kinases to measure its inhibitory activity.[16][17][18] This approach serves two purposes: it confirms the inhibitory potency against the target identified by CETSA and simultaneously reveals potential off-target activities, which are crucial for predicting potential toxicities and understanding the complete pharmacological profile.[16][17]

Data Presentation: Kinase Selectivity Profile

Quantitative data from a kinome screen should be summarized in a clear, structured table. This allows for rapid assessment of on-target potency and off-target liabilities.

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Class |

| ROCK-2 | 98% | 15 | On-Target |

| PKA | 85% | 120 | Off-Target |

| p38α | 45% | 850 | Off-Target |

| ERK2 | 12% | >10,000 | Off-Target |

| AKT1 | 5% | >10,000 | Off-Target |

Table represents hypothetical data for a selective ROCK-2 inhibitor.

Experimental Protocol: In Vitro Kinase Activity Profiling

This protocol outlines a continuous, activity-based biochemical assay to determine the IC50 value of a compound against a panel of kinases.

-

Reagent Preparation:

-

Prepare a stock solution of the pyridyl-oxazole compound in 100% DMSO. Create a serial dilution series of the compound.

-

Reconstitute purified, active kinase enzymes, their specific peptide substrates, and ATP in appropriate kinase buffer. The choice to test at a physiological ATP concentration (e.g., 1 mM) versus the ATP Km provides different but complementary insights.[16][18]

-

-

Assay Execution (384-well plate format):

-

Dispense a small volume (e.g., 2.5 µL) of each compound dilution into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the kinase enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

-

-

Signal Detection:

-

Use a continuous-read detection system (e.g., luminescence-based, such as ADP-Glo™) to monitor the reaction progress in real-time. This is superior to a single endpoint read as it ensures the rate is calculated from the true linear range of the reaction.[16]

-

Record the signal at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Normalize the rates to the positive control (100% activity) and negative control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Section 4: Mapping the Downstream Signaling Cascade

Once the direct target is validated, the next logical step is to determine the compound's effect on the relevant cellular signaling pathway. Reporter gene assays are an exceptionally powerful tool for this purpose, as they provide a quantitative readout of transcription factor activity, which is often the terminal output of a signaling cascade.[19][20][21]

The principle involves engineering cells to express a reporter gene (like firefly luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1, CREB).[22][23] If the pyridyl-oxazole compound inhibits a kinase upstream, it will modulate the activity of the transcription factor, leading to a measurable change in luciferase expression.[20]

Caption: A generic kinase cascade leading to gene expression.

Experimental Protocol: Dual-Luciferase® Reporter Assay

Using a dual-reporter system, where a second reporter (e.g., Renilla luciferase) is driven by a constitutive promoter, is critical for normalizing the experimental reporter's activity to account for variations in transfection efficiency and cell viability.[23]

-

Cell Transfection:

-

Co-transfect the host cell line with two plasmids:

-

An experimental reporter plasmid containing the firefly luciferase gene downstream of a pathway-specific response element.

-

A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV).

-

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the pyridyl-oxazole compound. Include vehicle-treated cells as a negative control and, if possible, a known pathway activator as a positive control.

-

Incubate for a duration sufficient to allow for transcription and translation (e.g., 6-24 hours).

-

-

Cell Lysis and Signal Measurement:

-

Remove the media and lyse the cells using a passive lysis buffer.

-

Add the Luciferase Assay Reagent II (LAR II) to the lysate, which contains the substrate for firefly luciferase. Immediately measure the luminescence on a plate reader.

-

Inject Stop & Glo® Reagent into the same well. This quenches the firefly reaction and provides the substrate for the Renilla luciferase. Immediately measure the second luminescence signal.

-

-

Data Analysis:

-

For each well, calculate the ratio of the firefly luminescence to the Renilla luminescence.

-

Normalize this ratio to the vehicle-treated control cells.

-

Plot the normalized reporter activity against the compound concentration to determine the IC50 or EC50 for pathway modulation.

-

Section 5: Investigating Modulation of Protein-Protein Interactions

A compound's MoA is not always as simple as inhibiting enzymatic activity. It may also function by disrupting or stabilizing a protein-protein interaction (PPI). Bioluminescence Resonance Energy Transfer (BRET) is a highly sensitive, proximity-based assay used to monitor PPIs in real-time within living cells.[24][25][26]

BRET relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc® Luciferase) fused to one protein of interest to a fluorescent acceptor (e.g., HaloTag®) fused to its binding partner.[26] Energy transfer only occurs when the two proteins are in very close proximity (<10 nm), resulting in a measurable light emission at the acceptor's wavelength.[24] A compound that disrupts this interaction will cause a decrease in the BRET signal.

Caption: The principle of Bioluminescence Resonance Energy Transfer (BRET).

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol can be adapted to measure the disruption of a known PPI by a compound.

-

Vector Construction and Cell Preparation:

-

Create expression vectors where Protein A is fused to the NanoLuc® donor and Protein B is fused to the HaloTag® acceptor.

-

Co-transfect these vectors into a suitable mammalian cell line.

-

After 24 hours, label the HaloTag-fused protein by incubating the cells with the cell-permeable HaloTag® NanoBRET™ 618 Ligand.

-

-

Assay Execution:

-

Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

-

Dispense the cell suspension into a white, 96-well assay plate.

-

Add serial dilutions of the pyridyl-oxazole compound to the wells.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in lysis buffer.

-

Add the substrate to the wells to initiate the luminescent reaction.

-

Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (~460 nm) and acceptor emission (~618 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

-

Normalize the data to the vehicle control.

-

Plot the normalized BRET ratio against the compound concentration to determine an IC50 value for the disruption of the protein-protein interaction.

-

Conclusion

Elucidating the mechanism of action for a novel pyridyl-containing oxazole is a complex but achievable endeavor. By employing a logical and integrated workflow that begins with unbiased target identification (CETSA), proceeds to quantitative validation and selectivity profiling (Kinome Screening), and culminates in the characterization of downstream cellular events (Reporter Assays, BRET), a comprehensive and robust MoA profile can be established. This self-validating system of experiments provides the causal, evidence-based foundation required to confidently advance a compound through the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. assayquant.com [assayquant.com]

- 17. kinaselogistics.com [kinaselogistics.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. youtube.com [youtube.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]

- 23. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]

- 24. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer [jove.com]

- 26. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 5-(3-Pyridyl)-1,3-oxazole: A Privileged Fragment for Modern Drug Discovery

Executive Summary: In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds. This approach hinges on the use of small, low-complexity molecules, or "fragments," that bind with high ligand efficiency to biological targets. This guide provides an in-depth technical exploration of 5-(3-Pyridyl)-1,3-oxazole, a heterocyclic scaffold poised as a superior fragment for FBDD campaigns. We will dissect the synergistic chemical properties of its constituent rings, provide detailed synthetic protocols, and outline strategic pathways for its application in screening and hit-to-lead optimization. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into leveraging this privileged core for the discovery of novel therapeutics.

Chapter 1: The Pyridyl-Oxazole Scaffold: A Convergence of Favorable Properties

The Rationale of Fragment-Based Drug Discovery (FBDD)

FBDD operates on a foundational principle: small, low-complexity molecules (typically <300 Da) can probe a target's binding sites more effectively than larger, more complex molecules. These fragments, while often exhibiting weak affinity, do so with high "ligand efficiency." The process involves identifying these weakly binding fragments and then chemically elaborating them, growing them into potent, selective, and drug-like leads. This bottom-up approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).

The Oxazole Ring: A Versatile Heterocycle in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] Its prevalence in medicinal chemistry is due to a unique combination of chemical and physical properties.[3][4] It is a stable, planar scaffold that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1] The oxazole core is found in numerous natural products and FDA-approved drugs, demonstrating its biological acceptance and broad therapeutic relevance, with activities ranging from anticancer to antimicrobial.[3][5] Its utility as a bioisosteric replacement for other groups, such as esters or amides, allows for the fine-tuning of pharmacokinetic properties while maintaining biological activity.[6]

The 3-Pyridyl Moiety: The "Vector" for Interaction and Elaboration

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its privileged status in drug design.[7] The nitrogen atom at the 3-position (meta-position) acts as a potent hydrogen bond acceptor, providing a critical anchoring point for binding to protein targets. Crucially, this orientation projects subsequent chemical modifications away from the core scaffold, providing a clear "vector" for chemical elaboration without disrupting the initial binding interactions. This makes the 3-pyridyl moiety an ideal component for fragment evolution, allowing chemists to systematically explore the surrounding pocket to enhance potency and selectivity.[8]

Synergistic Properties of this compound

The combination of these two rings into a single fragment creates a molecule with exceptional properties for FBDD:

-

Defined Three-Dimensionality: The molecule is largely planar but possesses a distinct shape and electrostatic profile, increasing the probability of specific, high-quality interactions.

-

Dual Interaction Sites: It offers both a hydrogen bond accepting pyridyl nitrogen and the versatile interaction capabilities of the oxazole ring.

-

Synthetic Tractability: As will be discussed, the scaffold is readily accessible through established synthetic routes, allowing for the rapid generation of analogues.[9]

-

Favorable Physicochemical Profile: The fragment adheres well to the "Rule of Three," possessing low molecular weight, a moderate lipophilicity (logP), and a suitable number of hydrogen bond donors and acceptors, which often translates to good aqueous solubility and ligand efficiency.

Chapter 2: Synthesis and Chemical Characterization

Rationale for Synthetic Route Selection

Several methods exist for the synthesis of substituted oxazoles.[10] For 5-substituted oxazoles, the van Leusen oxazole synthesis is a particularly robust and high-yielding method.[9] This reaction utilizes tosyl-methyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, in this case, pyridine-3-carboxaldehyde. The choice of this route is justified by its efficiency, the commercial availability of the starting materials, and its tolerance to the pyridine functionality, making it ideal for both initial fragment synthesis and subsequent analogue generation.

Detailed Synthetic Protocol: van Leusen Oxazole Synthesis

Objective: To synthesize this compound from pyridine-3-carboxaldehyde and TosMIC.

Materials:

-

Pyridine-3-carboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous methanol.

-

Reagent Addition: Add potassium carbonate (2.5 equivalents) to the methanol and stir to create a suspension. Add tosylmethyl isocyanide (1.1 equivalents).

-

Aldehyde Addition: Add pyridine-3-carboxaldehyde (1.0 equivalent) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

Workup: Upon completion, remove the methanol under reduced pressure. Partition the resulting residue between dichloromethane and water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the van Leusen synthesis of this compound.

Physicochemical Properties

| Property | Calculated Value | "Rule of Three" Guideline | Significance in FBDD |

| Molecular Weight (MW) | ~146.15 g/mol | < 300 Da | Ensures high ligand efficiency and room for growth. |

| cLogP | ~1.2 - 1.5 | ≤ 3 | Balances solubility with membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~42 Ų | < 60 Ų | Contributes to good solubility and bioavailability. |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Reduces potential for poor permeability. |

| Hydrogen Bond Acceptors (HBA) | 3 (2 on oxazole, 1 on pyridine) | ≤ 3 | Provides key interaction points for target binding. |

| Rotatable Bonds | 1 | ≤ 3 | Low conformational entropy penalty upon binding. |

Chapter 3: Application in Fragment Screening and Hit Identification

The FBDD Screening Cascade

The process of identifying a hit using a fragment like this compound follows a structured cascade. The causality is critical: biophysical methods are chosen first to unambiguously confirm binding, followed by structural methods to understand how it binds, which is essential for intelligent chemical elaboration.

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Recommended Biophysical Screening Methods

-

Surface Plasmon Resonance (SPR): This technique is ideal for primary screening. It immobilizes the target protein on a sensor chip and flows the fragment over it. A binding event is detected in real-time as a change in the refractive index. The causality here is direct: a change in response units (RU) is a direct consequence of mass (the fragment) binding to the immobilized target. It provides kinetics (kₐ, kₔ) and affinity (Kₔ) data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods like Saturation Transfer Difference (STD) or Carr-Purcell-Meiboom-Gill (CPMG) are powerful for fragment screening. In STD-NMR, saturation is transferred from the protein to a binding ligand. If the fragment binds, its signals will be attenuated, providing direct proof of interaction. This method is highly reliable for detecting even very weak interactions.

-

X-ray Crystallography: While resource-intensive, this is the gold standard for hit validation. Soaking the fragment into crystals of the target protein can yield a high-resolution structure of the complex. This provides indisputable evidence of binding and, critically, reveals the precise binding mode, orientation, and atomic interactions, which is the essential blueprint for the hit-to-lead chemistry phase.

Chapter 4: Hit-to-Lead Optimization Strategies

The Principle of Vector-Based Elaboration

Once the binding mode of this compound is confirmed, the hit-to-lead process begins. The fragment's structure provides two primary, orthogonal vectors for chemical growth. The goal is to extend the molecule into adjacent sub-pockets of the binding site to form new, favorable interactions, thereby increasing affinity and selectivity.

Strategy 1: Elaboration from the Oxazole C2 Position

The C2 position of the oxazole ring is often synthetically accessible. Modifications here can probe pockets adjacent to the core binding site. For example, adding small alkyl or aryl groups can pick up new hydrophobic interactions. Incorporating groups with hydrogen bonding capability (e.g., amides, alcohols) can secure new polar contacts.

Strategy 2: Substitution on the Pyridine Ring

The pyridine ring offers multiple points for substitution. Modifying positions C2, C4, C5, or C6 can dramatically alter the fragment's properties. For instance, adding a substituent at the C6 position, ortho to the nitrogen, can influence the torsion angle between the two rings and orient other substituents toward new pockets. SAR studies on related pyridine derivatives have shown that such modifications are critical for achieving high potency.[7]

Illustrative Optimization Pathway

The following diagram illustrates a hypothetical hit-to-lead progression. The initial fragment binds via a hydrogen bond from the pyridyl nitrogen. The first growth vector explores a hydrophobic pocket off the oxazole C2 position. The second vector adds a substituent to the pyridine ring to engage a polar contact, resulting in a lead compound with significantly improved affinity.

Caption: Hypothetical hit-to-lead optimization pathway for the pyridyl-oxazole fragment.

Chapter 5: Conclusion and Future Outlook

This compound represents a premier starting point for fragment-based drug discovery campaigns. Its inherent properties—a combination of desirable physicochemical characteristics, multiple interaction points, and synthetic accessibility—make it a high-quality, privileged scaffold. The logical and orthogonal vectors for chemical elaboration embedded within its structure provide a clear and efficient path from a low-affinity fragment hit to a potent and optimized lead compound. As drug discovery continues to target more challenging protein classes, the strategic use of well-designed fragments like this compound will be indispensable for success. Future work should focus on building pre-elaborated libraries based on this core to further accelerate the discovery timeline against a wide range of therapeutic targets.

References

- 1. tandfonline.com [tandfonline.com]

- 2. iajps.com [iajps.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In-Vitro Screening of 5-(3-Pyridyl)-1,3-oxazole: A Strategy for Early-Phase Drug Discovery

Foreword: The Rationale for a Targeted Screening Approach

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic and structural properties enable it to interact with various biological targets, making it a fertile ground for drug discovery.[3][4] The incorporation of a pyridyl moiety, specifically at the 5-position, introduces a key hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The resulting 5-(3-Pyridyl)-1,3-oxazole structure is a compelling candidate for investigation, with literature suggesting strong potential in oncology and inflammatory diseases.[3][5][6]

This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, logic-driven cascade for the preliminary in-vitro evaluation of this compound. As a Senior Application Scientist, my objective is to provide not just a series of steps, but the causal reasoning behind them. We will begin with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by a dual-pronged primary screen targeting its most probable activities—anticancer and anti-inflammatory effects.[7][8] Finally, we will touch upon preliminary mechanistic studies. Each protocol is designed to be self-validating, providing clear, quantifiable endpoints to guide decision-making in the early stages of drug development.

Section 1: Foundational Assessment: Cytotoxicity Profiling

Expertise & Experience: Before exploring any specific therapeutic activity, it is imperative to determine the compound's intrinsic cytotoxicity. This initial screen is not a measure of efficacy but of safety. It allows us to distinguish between targeted anti-proliferative effects on cancer cells and non-specific toxicity that affects all cells. The resulting 50% inhibitory concentration (IC50) values across various cell lines establish a crucial baseline, defining the concentration range for all subsequent efficacy assays and ensuring that observed effects are not merely artifacts of cell death.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[10]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of this compound in both cancerous and non-cancerous cell lines.

Materials:

-

Human cell lines: e.g., HeLa (cervical cancer), A549 (lung cancer), MCF7 (breast cancer), and HEK293 (non-cancerous embryonic kidney cells)[11]

-

This compound (dissolved in DMSO to create a 10 mM stock)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-